molecular formula C11H9ClN2O2 B1354279 4-Chloro-6-(4-methoxyphenoxy)pyrimidine CAS No. 607723-54-6

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Cat. No. B1354279
M. Wt: 236.65 g/mol
InChI Key: YERJZLPVPNPWLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

CMMP can be synthesized through a number of different reaction pathways. The most commonly reported synthesis pathway involves the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce CMMP.


Molecular Structure Analysis

The molecular structure of CMMP can be represented by the formula C12H10ClN3O3. The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .


Chemical Reactions Analysis

Pyrimidines, such as CMMP, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Physical And Chemical Properties Analysis

CMMP is a moderately soluble compound in water and soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol. It exhibits both acidic and basic properties, with a pKa value of 8.36.

Scientific Research Applications

  • Synthesis of Anticancer Intermediates:

    • The compound has been synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions. The synthesized compound serves as an important intermediate for small molecule anticancer drugs (Kou & Yang, 2022).
    • Another study confirms the importance of the compound as an intermediate in small molecule anticancer drugs, highlighting a rapid and high yield synthetic method for its production (Zhang et al., 2019).
  • Structural Analysis and Crystal Studies:

    • The compound's structure and the orientation of its components have been a subject of crystallographic analysis, revealing insights into molecular interactions and structural configurations. For instance, the dihedral angle between pyrimidine rings and the absence of hydrogen bonds but the presence of short intermolecular contacts have been noted (Ren et al., 2011).
    • The isostructural nature and hydrogen-bonded sheet formations of the compound's derivatives provide valuable information on the molecular structure and potential interactions in biological systems (Trilleras et al., 2009).
  • Antiviral and Antifungal Applications:

    • While the primary focus has been on anticancer applications, derivatives of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine have shown potential in antiviral and antifungal applications as well. For instance, specific derivatives have exhibited inhibitory activity against retroviruses, suggesting a potential for development into antiviral agents (Hocková et al., 2003).
    • Moreover, synthesized derivatives have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
  • Nonlinear Optical Properties:

    • Studies have also delved into the nonlinear optical properties of pyrimidine derivatives, acknowledging the significance of the pyrimidine ring in nature and its distribution in DNA and RNA. These compounds have shown promising applications in medicine and nonlinear optics fields, indicating a broad spectrum of potential uses beyond drug development (Hussain et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-chloro-6-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJZLPVPNPWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469823
Record name 4-chloro-6-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

CAS RN

607723-54-6
Record name 4-chloro-6-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RR de Oliveira Silva, PVC Calvo, CA Merfels… - Journal of Industrial and …, 2022 - Elsevier
Continuous flow synthesis in microreactors has been integrated into chemical-pharmaceutical industry in recent years as an alternative to the batch process due to its advantages, …
Number of citations: 3 www.sciencedirect.com
LP Guan, X Sui, Y Chang, ZS Yan, GZ Tong… - Medicinal …, 2012 - ingentaconnect.com
In this study, a novel series of 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives was synthesized as potential anticonvulsant agents. Their anticonvulsant activities were evaluated …
Number of citations: 18 www.ingentaconnect.com
HW Lee, BY Kim, JB Ahn, SK Kang, JH Lee… - European journal of …, 2005 - Elsevier
We previously reported the synthesis and biological activity of novel substituted pyridines and purines having thiazolidinedione with hypoglycemic and hypolipidemic activities. We now …
Number of citations: 212 www.sciencedirect.com
BCR Siddappa, P Biju, MA MP, NG Dsouza… - Journal of Coastal Life …, 2023 - jclmm.com
In recent years, the resistance of organisms toward drugs has accelerated at an alarming rate. Hence, the search for newer drugs is incessant. Pyrimidines, six-membered heterocyclic …
Number of citations: 3 www.jclmm.com

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